molecular formula C12H19ClO B8679709 1-[(Chloromethoxy)methyl]adamantane

1-[(Chloromethoxy)methyl]adamantane

Cat. No.: B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and applications in various fields The adamantane structure provides a rigid framework that enhances the stability and reactivity of its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]adamantane typically involves the chloromethylation of adamantane derivatives. One common method includes the reaction of adamantane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethoxy)methyl]adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding adamantane derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Adamantane derivatives with various functional groups (e.g., amines, alcohols, thiols).

    Oxidation Reactions: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction Reactions: Reduced adamantane derivatives with different functional groups.

Scientific Research Applications

1-[(Chloromethoxy)methyl]adamantane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]adamantane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. For example, in medicinal chemistry, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels or enzymes essential for viral replication . The compound’s ability to undergo various chemical reactions also enables it to form covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

1-[(Chloromethoxy)methyl]adamantane can be compared with other adamantane derivatives, such as:

    1-Bromomethyladamantane: Similar in structure but with a bromine atom instead of chlorine. It undergoes similar substitution reactions but with different reactivity.

    1-Hydroxymethyladamantane: Contains a hydroxyl group instead of a chloromethoxymethyl group. It is more hydrophilic and undergoes different chemical reactions.

    1-Aminomethyladamantane: Contains an amino group, making it more basic and reactive towards electrophiles.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other adamantane derivatives.

Properties

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

1-(chloromethoxymethyl)adamantane

InChI

InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2

InChI Key

QBAUQDFDSGHDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
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Synthesis routes and methods II

Procedure details

A Kjeldahl flask of 50 ml equipped with a nozzle for introducing hydrogen chloride gas into which a stirrer was put was charged with 1.66 g (10 mmol) of 1-adamantylmethanol, 0.60 g (20 mmol) of paraformaldehyde, 1.20 g (10 mmol) of magnesium sulfate and dried dichloromethane, and it was cooled down to 0° C. and stirred in an ice bath. Hydrogen chloride gas which was generated by mixing 10 g of sodium chloride with 50 ml of conc. sulfuric acid was blown thereinto through the nozzle for 60 minutes. After stirred for further 60 minutes, magnesium sulfate was filtered, and then gas chromatographic analysis was carried out to find that 1-adamantylmethanol was completely converted and that 1.67 g (7.8 mmol, isolation yield: 77.8%) of a colorless liquid which was the intended product was obtained at a selectivity of 94.5%.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Paraformaldehyde was added to adamantane-1-methanol, and a hydrogen chloride gas was injected at 2.5 equivalent amounts per this adamantane-1-methanol. Then, the reaction was conducted at a temperature of 50° C. for 12 hours. After the completion of the reaction, the product was distillated under reduced pressure so as to obtain 1-adamantylmethyl chloromethyl ether (compound 3) represented by the following chemical formula (60).
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